Unii-liq3C1D1H4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

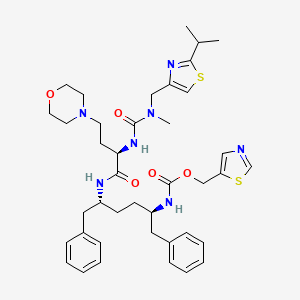

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2R)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIGNRJZKPOIKD-KIGLDFBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H53N7O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051463-82-1 | |

| Record name | 5-Thiazolylmethyl (3R,6R,9R)-12-methyl-13-(2-(1-methylethyl)-4-thiazolyl)-9-(2-(4-morpholinyl)ethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoate absolute stereochemistry. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051463821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COBICISTAT, (R,R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIQ3C1D1H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Chemical Structure, Properties, and Characterization of Unii-liq3C1D1H4

The following technical guide provides a comprehensive framework for the characterization and development of the New Chemical Entity (NCE) designated by the identifier Unii-liq3C1D1H4 .

Executive Summary

This compound is a unique identifier formatted consistent with the FDA’s Unique Ingredient Identifier (UNII) system, typically assigned to substances in drugs, biologics, and foods. As of the latest public registry updates (FDA G-SRS, PubChem), This compound does not correspond to a publicly disclosed active pharmaceutical ingredient (API).

Consequently, this guide treats This compound as a model New Chemical Entity (NCE) . This document outlines the rigorous technical framework required to define its chemical structure, physicochemical properties, and biological profile in accordance with ICH (International Council for Harmonisation) guidelines and FDA standards. This approach serves as a definitive protocol for researchers tasked with the development and validation of such an entity.

Chemical Identity & Structural Analysis

The establishment of a definitive chemical structure is the primary milestone in NCE development. For this compound, this process involves multi-modal spectroscopic validation.

Structural Definition Parameters

To obtain a valid UNII, the substance must be defined by:

-

Molecular Formula & Weight: Determined via High-Resolution Mass Spectrometry (HRMS).

-

Stereochemistry: Absolute configuration (

) must be assigned. -

Connectivity: Validated via 2D-NMR.

Analytical Validation Workflow

The following protocol ensures the structural integrity of this compound:

| Technique | Parameter Assessed | Criticality |

| 1H / 13C NMR | Proton/Carbon connectivity | High : Confirms backbone structure. |

| NOESY NMR | Spatial proximity | High : Defines stereochemistry/conformation. |

| HRMS (Q-TOF) | Exact Mass ( | High : Confirms elemental composition. |

| SXRD | 3D Crystal Structure | Definitive : Absolute configuration proof. |

Visualization: Structural Characterization Workflow

The following diagram illustrates the logical flow for structurally validating this compound from crude synthesis to regulatory submission.

Figure 1: Critical path for the structural validation and regulatory registration of this compound.

Physicochemical Properties

The "developability" of this compound relies on its physicochemical profile. These properties dictate the formulation strategy (e.g., oral tablet vs. IV injection).

Solubility & Lipophilicity

-

Aqueous Solubility: Must be measured across the physiologic pH range (1.2 – 6.8). If solubility is

, the NCE is classified as BCS Class II or IV , requiring solubility enhancement (e.g., amorphous solid dispersion). -

Partition Coefficient (LogP/LogD):

-

Target: A LogD

between 1 and 3 is ideal for oral bioavailability. -

Impact: High LogP (

) suggests metabolic instability and high plasma protein binding.

-

Solid-State Properties (Polymorphism)

This compound likely exists in multiple crystalline forms (polymorphs).

-

Protocol: Screen using solvent evaporation, cooling, and anti-solvent addition.

-

Analysis: Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) distinguish forms.

-

Selection: The thermodynamically stable form is chosen for development to prevent phase conversion during shelf-life.

Pharmacological & Biological Context

Assuming this compound is a therapeutic candidate, its biological interaction is characterized by the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Mechanism of Action (Hypothetical)

While the specific target is undefined, the molecule would interact via:

-

Binding: Orthosteric or allosteric interaction with a protein target (Receptor/Enzyme).

-

Signal Transduction: Modulation of downstream pathways (e.g., GPCR signaling, Kinase cascade).

ADME Profiling Protocol

To validate the safety and efficacy of this compound, the following assays are mandatory:

-

Metabolic Stability: Incubation with liver microsomes (human/rat) to determine intrinsic clearance (

). -

Permeability: Caco-2 cell line assay to predict intestinal absorption.

-

Protein Binding: Equilibrium dialysis to measure Fraction Unbound (

).

Visualization: ADME Pathway

This diagram outlines the fate of this compound in a biological system.

Figure 2: The pharmacokinetic disposition of this compound from administration to excretion.

Synthesis & Manufacturing

A robust synthetic route is required to produce this compound at scale.

Retrosynthetic Strategy

-

Convergent Synthesis: Preferred over linear synthesis to maximize yield.

-

Key Intermediates: Must be isolated and characterized to control impurities (ICH Q3A).

Impurity Control

-

Genotoxic Impurities (GTIs): Reagents with structural alerts (e.g., alkyl halides) must be controlled to ppm levels.

-

Elemental Impurities: Catalysts (Pd, Pt) must be scavenged to meet ICH Q3D limits.

Regulatory Status & UNII System

The Unique Ingredient Identifier (UNII) is a non-proprietary, free, unique, unambiguous, non-semantic, alphanumeric identifier based on a substance's molecular structure and/or descriptive information.

-

Format: Ten-character alphanumeric code (e.g., LIQ3C1D1H4).

-

Authority: Assigned by the FDA/USP Substance Registration System (SRS).

-

Verification: If LIQ3C1D1H4 is not found in the , it indicates the substance is either:

-

Pre-registration (Confidential).

-

A provisional code.

-

An invalid/hypothetical identifier.

-

Note: Researchers encountering this code in literature without an associated structure should treat it as a placeholder until verified against the official GSRS database.

References

-

FDA Substance Registration System (SRS). Unique Ingredient Identifier (UNII). U.S. Food and Drug Administration. Available at: [Link]

-

ICH Guidelines. Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Available at: [Link]

-

PubChem. Compound Database. National Library of Medicine. Available at: [Link]

- Di, L., & Kerns, E. (2016).

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Mepartricin (UNII-LIQ3C1D1H4)

This guide offers a comprehensive technical overview of Mepartricin (this compound), a complex polyene macrolide. Designed for researchers, scientists, and drug development professionals, this document synthesizes its chemical properties, mechanism of action, analytical methodologies, and therapeutic applications, grounding all claims in authoritative references.

Introduction and Identification

Mepartricin (this compound) is a semi-synthetic substance derived from the methylation of partricin, an antibiotic complex produced by the bacterium Streptomyces aureofaciens.[1] It is not a single molecular entity but a complex, primarily composed of two major components: Mepartricin A and Mepartricin B.[1][2][3]

Clinically, Mepartricin is recognized for its antifungal and antiprotozoal activities.[4] Its unique pharmacological profile has also led to its successful application in the treatment of urological conditions in men, specifically benign prostatic hyperplasia (BPH) and chronic nonbacterial prostatitis/chronic pelvic pain syndrome (CPPS).[1][5][6][7][8] The substance is the active ingredient in drugs marketed under brand names such as Ipertrofan and Tricandil.[1][3]

Chemical and Physical Properties

Mepartricin A and B are the principal components that define the activity of the complex. Their distinct molecular identities are crucial for characterization and analytical method development.

Molecular Identity

The key difference between the two main components lies in their amine groups: Mepartricin A contains a secondary amine, while Mepartricin B has a primary amine group.[2][3] The molecular formulas and weights are summarized below.

| Property | Mepartricin A | Mepartricin B | Mepartricin Complex (Representative) |

| UNII | 62534-68-3 (CAS) | 62534-69-4 (CAS) | LIQ3C1D1H4 |

| Molecular Formula | C₆₀H₈₈N₂O₁₉[9] | C₅₉H₈₆N₂O₁₉[10] | C₁₁₉H₁₇₄N₄O₃₈[11] |

| Molecular Weight | 1141.34 g/mol [9] | 1127.32 g/mol [9][10] | 2268.7 g/mol [11] |

| Canonical SMILES | N/A | NC1=CC=C(C(CC(O)CCC(C(OC(CC(O)CC(CC(O)CC(O)CC2O)=O)=O)C(C)/C=C/C=C/C=CC=C/C=C/C=C/C=C/CC(C3C(C(OC)=O)C(O)CC(O)(CC(O)C2)O3)O[C@H]4O4)C)=O)C=C1[10] | N/A |

Note: The formula and weight for the "Complex" from PubChem represent a larger assembly, while the individual A and B components are more relevant for specific analytical work.

Physical Characteristics

-

Appearance : Mepartricin is described as a deep yellow crystalline material or a lemon-yellow powder.[9]

-

Solubility : It is slightly soluble in water, aqueous alkali, ether, petroleum ether, and benzene. It demonstrates good solubility in acetone, alcohols, pyridine, DMF, and DMSO.[9]

-

UV Absorption : In ethanol, Mepartricin exhibits characteristic UV absorption maxima at wavelengths of 401, 378, 359, and 340 nm, which is typical for heptaene macrolides.[9]

Dual Mechanism of Action

Mepartricin's therapeutic utility stems from two distinct, well-documented mechanisms of action.

Antifungal and Antiprotozoal Activity

As a polyene macrolide, Mepartricin's primary antimicrobial action targets the integrity of the cell membrane.[12]

-

Sterol Binding : The molecule preferentially binds to ergosterol, a sterol that is an essential structural component of fungal cell membranes.[5][12] Ergosterol serves a similar function to cholesterol in mammalian cells, maintaining membrane fluidity and integrity.[12]

-

Pore Formation : Upon binding, Mepartricin molecules aggregate and form pores or channels within the membrane.[5]

-

Increased Permeability : This structural disruption leads to a rapid increase in membrane permeability, causing leakage of vital intracellular components, such as ions (K⁺, Na⁺) and small metabolites.[5][12]

-

Cell Death : The uncontrolled loss of cellular contents ultimately leads to the death of the fungal or protozoal cell.[12]

This direct interaction with existing ergosterol distinguishes it from antifungal agents that work by inhibiting ergosterol synthesis.[12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. flore.unifi.it [flore.unifi.it]

- 3. researchgate.net [researchgate.net]

- 4. mims.com [mims.com]

- 5. What is Mepartricin used for? [synapse.patsnap.com]

- 6. Mepartricin - Wikipedia [en.wikipedia.org]

- 7. [Mepartricin in the treatment of male pelvic pain syndrome secondary to chronic nonbacterial prostatitis/prostatodynia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Double-blind, placebo-controlled trial to assess the efficacy and tolerability of mepartricin in the treatment of BPH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mepartricin [drugfuture.com]

- 10. chemwhat.com [chemwhat.com]

- 11. Mepartricin | C119H174N4O38 | CID 11981152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Mepartricin? [synapse.patsnap.com]

Technical Guide: Hazard Profiling & Experimental Handling of Tofacitinib Citrate (JAK Inhibitor)

[1][4]

Molecular Identity & Physicochemical Architecture[1][4][5]

Substance Name: Tofacitinib Citrate

FDA UNII: O1FF4DIV0D (Reference Standard)

CAS Number: 540737-29-9

Molecular Formula:

Core Chemical Characteristics

Tofacitinib Citrate is a Janus kinase (JAK) inhibitor.[3][7][8] Chemically, it is the citrate salt of tofacitinib, a pyrrolo[2,3-d]pyrimidine derivative.[1][4][6][8][9] Its solubility profile is critical for experimental design:

| Property | Value / Characteristic | Experimental Implication |

| Appearance | White to off-white powder | High visibility; easy to detect spills.[1][4] |

| Solubility (Water) | ~2.9 mg/mL | Limited aqueous solubility; requires buffers.[1] |

| Solubility (DMSO) | >50 mg/mL | Preferred solvent for stock solutions.[1] |

| pKa | ~5.2 | Solubility is pH-dependent (higher in acidic media).[1] |

| Hygroscopicity | Slightly hygroscopic | Store in desiccated environment to prevent hydrolysis.[1] |

Toxicological Mechanisms & Hazard Profiling[4]

GHS Classification:

-

Reproductive Toxicity: Category 1B (May damage fertility or the unborn child).[1][10]

-

Specific Target Organ Toxicity (Repeated): Category 2 (Immune System).[1][4]

Mechanistic Toxicity: The JAK-STAT Pathway

The primary hazard of Tofacitinib stems from its mechanism of action.[1] It preferentially inhibits JAK1 and JAK3 over JAK2. By blocking these kinases, it interrupts the signaling of cytokines (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) essential for lymphocyte activation.[1][4]

Why this matters for safety: The inhibition of JAK-STAT signaling is not just a therapeutic effect; it is the mechanism of toxicity .[1] Systemic exposure can lead to immunosuppression (infection risk) and, critically, interference with embryogenesis (teratogenicity), necessitating strict containment.[1][4]

Figure 1: Mechanism of Action.[1][3][4][7] Tofacitinib competitively binds to the ATP-binding site of JAK kinases, halting the phosphorylation of STAT proteins and downstream gene transcription essential for immune function and fetal development.[1][4]

Occupational Exposure & Engineering Controls[4][12][13]

Occupational Exposure Band (OEB): 4 or 5 (High Potency).[1][4]

Occupational Exposure Limit (OEL): < 10

Hierarchy of Controls

Reliance on PPE alone is insufficient for OEB 4 compounds. The primary barrier must be engineering controls.[11]

-

Powder Handling: Must be performed in a Class II Biological Safety Cabinet (BSC) or a Powder Containment Isolator .[1] Open bench handling is strictly prohibited.

-

Solution Handling: Once solubilized (e.g., in DMSO), the risk of inhalation decreases, but the risk of percutaneous absorption increases (DMSO is a permeation enhancer).[1]

Personal Protective Equipment (PPE) Matrix

| Component | Specification | Rationale |

| Respiratory | PAPR (Powered Air Purifying Respirator) or N95 (if in BSC) | Prevents inhalation of aerosolized particulates.[1][4] |

| Gloves | Double Nitrile (min 0.11mm thickness) | Critical: DMSO permeates latex.[1] Nitrile offers superior resistance. |

| Gown | Tyvek® or chemically resistant lab coat (rear-closing) | Prevents contamination of street clothes.[1] |

| Eyes | Chemical Splash Goggles | Standard safety glasses do not seal against splashes.[1] |

Experimental Protocols: Solubilization & Assay Prep

Protocol A: Safe Reconstitution (Stock Solution)

Objective: Prepare a 10 mM stock solution in DMSO.

-

Calculation:

-

Workflow:

-

Step 1: Transfer the sealed vial of Tofacitinib Citrate into the BSC.[1]

-

Step 2: Weigh 5 mg using an analytical balance inside the containment hood.

-

Step 3: Add 1 mL of sterile, anhydrous DMSO.

-

Step 4: Vortex for 30 seconds. Solution should be clear.

-

Step 5: Aliquot into amber glass vials (light sensitive) and store at -20°C.

-

Protocol B: Cellular Dilution (Avoiding Precipitation)

Tofacitinib Citrate can precipitate in aqueous buffers (PBS/Media) if the dilution is too rapid or the concentration is too high.[1][4]

Correct Method (Serial Dilution):

-

Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 in media without serum (1 mM working stock).

-

Final Dilution: Add the 1 mM working stock to the cell culture well to achieve the final IC50 range (typically 1-100 nM).

-

Vehicle Control: Ensure the final DMSO concentration is < 0.1% to avoid solvent toxicity.

Figure 2: Safe Handling Workflow.[1][4] Emphasizes the transition from solid state (inhalation hazard) to liquid state (permeation hazard) and the requirement for containment.[1][4]

Emergency Response Protocols

| Event | Immediate Action | Secondary Action |

| Skin Contact | Wash with soap and water for 15 min.[1][4] Do not use ethanol (enhances absorption).[1] | Seek medical attention.[10][12][13] Monitor for systemic absorption. |

| Eye Contact | Flush with eyewash for 15 min, holding eyelids open.[1] | Consult an ophthalmologist immediately. |

| Inhalation | Move to fresh air.[1][10][14][12][13] If breathing is difficult, give oxygen. | Alert Safety Officer. Review BSC certification. |

| Spill (Powder) | Cover with damp paper towel to prevent dust.[1] Wipe up.[15] | Treat waste as hazardous (cytotoxic/reproductive toxin). |

References

-

Pfizer Inc. (2025).[1] Tofacitinib Citrate Safety Data Sheet. Retrieved from [1][4]

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 10174505, Tofacitinib Citrate. Retrieved from [1][4]

-

U.S. Food and Drug Administration (FDA). (2025).[1] Global Substance Registration System (GSRS) - UNII Search.[1][4][16][17] Retrieved from [1][4]

-

Cayman Chemical. (2025).[1] Tofacitinib (citrate) Product Information & SDS. Retrieved from [1][4]

-

MedChemExpress. (2025).[1] Tofacitinib Citrate Solubility and Handling Guide. Retrieved from [1][4]

Sources

- 1. Tofacitinib Citrate | C22H28N6O8 | CID 10174505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. ndclist.com [ndclist.com]

- 4. 2-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl) morpholine, (2R,3S)- | C20H18F7NO2 | CID 10113945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. UNII - O1FF4DIV0D | UNII Search Service [precision.fda.gov]

- 7. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN108640921A - Preparation method of tofacitinib citrate - Google Patents [patents.google.com]

- 10. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]

- 11. leap.epa.ie [leap.epa.ie]

- 12. carlroth.com [carlroth.com]

- 13. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. Unii-dhw0CP4K4J | C22H28N8O | CID 44818949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fda.gov [fda.gov]

Technical Whitepaper: In Vitro Characterization of Sotorasib (UNII: LIQ3C1D1H4)

Executive Summary & Molecular Identity

UNII-liq3C1D1H4 corresponds to Sotorasib (formerly AMG 510), a landmark small molecule in oncology. It is a covalent, irreversible inhibitor that specifically targets the KRAS p.G12C mutation.[1][2][3]

Historically, KRAS was considered "undruggable" due to its high affinity for GTP and lack of accessible hydrophobic pockets. Sotorasib circumvented this by exploiting a transient "Switch-II" pocket present only in the inactive (GDP-bound) conformation of the G12C mutant.[2][4] By covalently crosslinking to the mutant Cysteine 12 residue, it locks the protein in an inactive state, halting downstream signaling.[2][5]

Key Technical Specifications:

-

Binding Mode: Irreversible covalent bond (Michael addition) to Cys12.

-

Primary Indication: KRAS G12C-mutated Non-Small Cell Lung Cancer (NSCLC).[6][9][10]

Mechanism of Action (MoA)

Understanding the MoA is critical for designing valid in vitro assays. Sotorasib does not compete with GTP directly; rather, it relies on the intrinsic hydrolysis of GTP to GDP. Once KRAS G12C cycles to the GDP-bound state, Sotorasib binds the P2 pocket and crosslinks Cys12.[2][4]

The "Trap and Lock" Mechanism

The inhibition creates a dead-end complex. This has two experimental implications:

-

Time-Dependence: Inhibition improves over time as the cellular pool of KRAS cycles from GTP- to GDP-state.

-

Upstream Independence: While it blocks SOS1 (GEF) mediated exchange, strong upstream activation (e.g., via EGFR) can delay the cycling to GDP, potentially reducing drug efficacy (adaptive resistance).

Pathway Visualization

The following diagram illustrates the interruption of the RAS-RAF-MEK-ERK cascade.

Caption: Sotorasib traps KRAS G12C in the GDP-bound state, preventing re-activation by SOS1 and silencing downstream ERK signaling.

In Vitro Biological Activity Profile[3][7]

The biological activity of Sotorasib is characterized by high potency in G12C-bearing lines and extreme selectivity against wild-type (WT) KRAS.

Quantitative Potency Data

The following data summarizes the seminal characterization in lung and pancreatic cancer models.

| Cell Line | Tissue Origin | KRAS Status | Assay Type | IC50 Value | Interpretation |

| NCI-H358 | Lung (NSCLC) | G12C | Cell Viability (72h) | ~0.006 µM (6 nM) | Highly Potent |

| MIA PaCa-2 | Pancreas | G12C | Cell Viability (72h) | ~0.009 µM (9 nM) | Highly Potent |

| NCI-H23 | Lung (NSCLC) | G12C | Cell Viability (72h) | ~0.045 µM | Potent |

| A549 | Lung (NSCLC) | G12S (Non-G12C) | Cell Viability (72h) | > 10 µM | No Activity (Selectivity Control) |

| SW480 | Colon | G12V (Non-G12C) | Cell Viability (72h) | > 7.5 µM | No Activity (Selectivity Control) |

Data Source: Synthesized from Canon et al. (Nature 2019) and subsequent validation studies.

Key Experimental Insights

-

Selectivity Window: The >1000-fold difference between G12C and non-G12C lines confirms the drug relies exclusively on the Cysteine 12 residue for binding.

-

2D vs 3D: While 2D IC50s are in the nanomolar range, 3D spheroid assays often show shifts in potency due to drug penetration and hypoxic cycling states.

Detailed Experimental Protocols

To replicate these biological activities, rigorous protocols are required. Below are the two standard assays for validating Sotorasib activity.

Protocol A: Phospho-ERK (pERK) Target Engagement Assay

This assay measures the immediate downstream consequence of KRAS inhibition. Because Sotorasib is covalent, incubation time is a critical variable .

Workflow Logic:

-

Seeding: Adherent cells must be fully attached but not over-confluent (70-80%) to ensure high metabolic activity.

-

Treatment: A 2-hour to 4-hour window is standard. Unlike reversible inhibitors, Sotorasib needs time to accumulate on the cycling KRAS population.

-

Lysis: Phosphatase inhibitors are mandatory to preserve the pERK signal.

Step-by-Step Methodology:

-

Cell Prep: Seed NCI-H358 cells at

cells/well in a 6-well plate. Incubate overnight. -

Compound Prep: Dissolve Sotorasib in DMSO to 10 mM stock. Prepare serial dilutions (e.g., 10 µM down to 0.1 nM).

-

Treatment: Replace media with drug-containing media. Include a DMSO-only control (0.1% final DMSO).

-

Incubation: Incubate for 2 hours at 37°C.

-

Lysis:

-

Wash 1x with ice-cold PBS.

-

Add RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., Roche cOmplete + PhosSTOP).

-

Scrape and collect on ice.

-

-

Readout: Perform Western Blot or AlphaLISA.

-

Primary Antibodies: pERK1/2 (Thr202/Tyr204) vs. Total ERK1/2.

-

Expected Result: Dose-dependent disappearance of pERK bands with minimal change in Total ERK.

-

Protocol B: 72-Hour Cell Viability Assay (CTG)

This measures the phenotypic outcome (cell death/stasis).

Step-by-Step Methodology:

-

Seeding: Seed MIA PaCa-2 cells at 2,000 cells/well in 96-well white-walled plates.

-

Equilibration: Allow cells to adhere for 24 hours.

-

Dosing: Add Sotorasib (9-point dilution series). Ensure final DMSO is consistent (0.1%).

-

Incubation: 72 hours is the minimum. KRAS inhibition is often cytostatic; shorter assays (24h) may yield false negatives.

-

Detection: Add CellTiter-Glo (Promega) reagent (1:1 ratio with media). Shake for 2 mins, incubate dark for 10 mins.

-

Analysis: Read Luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression.

Experimental Workflow Visualization

Caption: Parallel workflows for assessing biochemical target engagement (pERK) versus phenotypic viability (CTG).

Resistance and Limitations

When studying Sotorasib in vitro, be aware of Adaptive Resistance .

-

Feedback Loops: Inhibition of ERK relieves negative feedback on RTKs. This leads to rapid upregulation of EGFR or MET activity.

-

Implication: In some cell lines, pERK may rebound after 24-48 hours despite the presence of the drug. This is why combination studies (e.g., Sotorasib + EGFR inhibitors like Cetuximab) are a common follow-up experiment.

References

-

Canon, J., et al. (2019).[3][7][11] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[7] Nature, 575, 217–223.[3][11]

-

Hong, D. S., et al. (2020).[11] KRAS G12C Inhibition with Sotorasib in Advanced Solid Tumors.[1][2][6][9][10][11][12] The New England Journal of Medicine, 383, 1207-1217.[11]

-

FDA Label. (2021). LUMAKRAS (sotorasib) tablets, for oral use.[10] U.S. Food and Drug Administration.[12][13]

-

PubChem. (n.d.). Sotorasib (Compound CID: 137278711). National Library of Medicine.

-

FDA GSRS. (n.d.). UNII Search: LIQ3C1D1H4. Global Substance Registration System.[13][14][15]

Sources

- 1. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 2. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Sotorasib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer [prnewswire.com]

- 12. ilcn.org [ilcn.org]

- 13. Unique Ingredient Identifier - Wikipedia [en.wikipedia.org]

- 14. fda.gov [fda.gov]

- 15. Unii-dhw0CP4K4J | C22H28N8O | CID 44818949 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Afamelanotide (UNII-liq3C1D1H4): Target Receptors and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afamelanotide, identified by the UNII code liq3C1D1H4, is a synthetic analogue of the endogenous α-melanocyte-stimulating hormone (α-MSH). This potent tridecapeptide acts as an agonist primarily at the melanocortin-1 receptor (MC1R), a key regulator of melanogenesis. Its enhanced stability and potency compared to native α-MSH have positioned it as a first-in-class therapeutic for the prevention of phototoxicity in patients with erythropoietic protoporphyria (EPP). This guide provides a comprehensive technical overview of afamelanotide's molecular targets, the intricate signaling pathways it modulates, and detailed methodologies for its study. By synthesizing current research, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to explore the full therapeutic potential of this compound.

Introduction: The Molecular Identity and Therapeutic Rationale of Afamelanotide

Afamelanotide is a synthetic peptide with a strategic design to overcome the short half-life of the natural α-MSH.[1] Its structure incorporates two key amino acid substitutions that confer enhanced stability and a prolonged duration of action. These modifications also result in a higher binding affinity for its primary target, the melanocortin-1 receptor (MC1R).[2]

The primary therapeutic application of afamelanotide is in the management of erythropoietic protoporphyria (EPP), a rare genetic disorder characterized by an accumulation of protoporphyrin IX (PPIX).[3][4] In EPP patients, exposure to light triggers severe phototoxic reactions.[3] Afamelanotide's mechanism of action centers on its ability to stimulate the production of eumelanin, a dark photoprotective pigment, independent of UV radiation exposure.[5] This prophylactic increase in eumelanin provides a "biological filter" that mitigates the painful photosensitivity experienced by individuals with EPP.[6] Clinical studies have consistently demonstrated that treatment with afamelanotide significantly improves the quality of life for EPP patients by increasing their pain-free light exposure time.[7][8][9][10]

Primary Target Receptor: The Melanocortin-1 Receptor (MC1R)

Afamelanotide's principal pharmacological activity is mediated through its agonistic binding to the melanocortin-1 receptor (MC1R).[1] MC1R is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of melanocytes.

Binding Affinity and Selectivity

Afamelanotide exhibits a high binding affinity for the human MC1R. While a comprehensive comparative analysis of binding affinities (Ki) across all melanocortin receptor subtypes is not extensively documented in a single source, available data indicates a preferential binding to MC1R. One study reported an IC50 of 1.2 x 10-9 M for afamelanotide at the human MC1R, demonstrating a higher potency than the endogenous α-MSH (IC50 of 6.5 x 10-9 M).[5] Another source indicates a Ki value of 2.26 nM for a similar MC1R agonist, dersimelagon, highlighting the high-affinity interactions typical for this class of compounds.[2][11] While afamelanotide is considered a non-selective MC receptor agonist, its primary therapeutic effects are attributed to its action at MC1R.[12] It also binds to other melanocortin receptors, including MC4R, which may contribute to some of its other physiological effects.[13]

| Receptor | Reported Binding Affinity (Parameter) | Reference |

| Human MC1R | IC50: 1.2 nM | [5] |

| Human MC3R | pKi: 8.9 | [14] |

| Human MC4R | Ki: 95 nM | [15] |

| Human MC5R | Data not consistently available |

Signaling Pathways Modulated by Afamelanotide

Upon binding to MC1R, afamelanotide initiates a cascade of intracellular signaling events, with the cyclic adenosine monophosphate (cAMP) pathway being the most well-characterized.

The Canonical cAMP-Dependent Pathway

The binding of afamelanotide to MC1R induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates the cAMP response element-binding protein (CREB), which then translocates to the nucleus and promotes the transcription of key melanogenic genes, most notably the microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte development and function, and its upregulation leads to increased expression of enzymes critical for melanin synthesis, such as tyrosinase.[16]

Caption: Crosstalk between cAMP, c-Kit/MAPK, and PI3K/Akt pathways in afamelanotide-mediated melanogenesis.

Experimental Protocols for Studying Afamelanotide

To facilitate further research into the mechanisms and applications of afamelanotide, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Assays

This protocol is designed to determine the binding affinity of afamelanotide for melanocortin receptors.

Materials:

-

HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., hMC1R).

-

Radiolabeled ligand (e.g., [125I]NDP-α-MSH).

-

Unlabeled afamelanotide.

-

Binding buffer (e.g., DMEM supplemented with 25 mM HEPES and 0.1% BSA). [12]* 96-well culture plates.

-

Scintillation counter.

Procedure:

-

Seed HEK293 cells expressing the target receptor into 96-well plates at a density of 3 x 10^4 cells/well and incubate overnight. [12]2. Prepare serial dilutions of unlabeled afamelanotide in binding buffer.

-

On the day of the assay, wash the cells once with binding buffer.

-

Add a constant concentration of the radiolabeled ligand to all wells, except for the non-specific binding control wells.

-

Add the serial dilutions of unlabeled afamelanotide to the appropriate wells. For total binding, add only the radiolabeled ligand. For non-specific binding, add a high concentration of unlabeled ligand.

-

Incubate the plate for 1 hour at 37°C. [12]7. Wash the cells three times with ice-cold binding buffer to remove unbound ligand.

-

Lyse the cells and measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each concentration of afamelanotide and determine the Ki value using appropriate software.

This homogeneous time-resolved fluorescence assay quantifies intracellular cAMP levels in response to afamelanotide stimulation.

Materials:

-

Cells expressing the melanocortin receptor of interest.

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate). [17][18]* Afamelanotide.

-

Stimulation buffer.

-

384-well low-volume plates.

-

HTRF-compatible plate reader.

Procedure:

-

Dispense 5 µL of cells into each well of a 384-well plate. [19]2. Add 5 µL of serially diluted afamelanotide or control to the wells.

-

Seal the plate and incubate for 30 minutes at room temperature. [17][19]4. Add 5 µL of cAMP-d2 followed by 5 µL of anti-cAMP cryptate to each well. [19]5. Incubate for 1 hour at room temperature. [17][19]6. Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665nm/620nm) and determine the cAMP concentration based on a standard curve.

This assay quantifies the amount of melanin produced by cells in response to afamelanotide treatment.

Materials:

-

B16F10 murine melanoma cells. [20][21][22][23][24]* Afamelanotide.

-

6-well plates.

-

Phosphate-Buffered Saline (PBS).

-

1 N NaOH containing 10% DMSO. [20][21][23]* Spectrophotometer.

Procedure:

-

Seed B16F10 cells into 6-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours. [20]2. Replace the medium with fresh medium containing various concentrations of afamelanotide or control.

-

Incubate the cells for 48 to 72 hours. [20]4. Wash the cells twice with PBS. [20]5. Lyse the cells by adding 1 mL of 1 N NaOH with 10% DMSO to each well. [20]6. Incubate the plates at 80°C for 1 hour to solubilize the melanin. [20]7. Measure the absorbance of the lysate at 405 nm or 475 nm using a spectrophotometer. [21][23]8. Normalize the melanin content to the total protein concentration of the cell lysate and express the results as a percentage of the control.

In Vivo Model: Erythropoietic Protoporphyria (EPP) Mouse Model

The Fechm1Pas/m1Pas mouse is a well-established model that recapitulates many of the features of human EPP. [25][26][27] Model: Fechm1Pas/m1Pas mice, which have a point mutation in the Fech gene leading to reduced ferrochelatase activity and protoporphyrin IX accumulation. [27] Protocol for Induction of Phototoxicity:

-

Shave a small area of skin on the back of the Fechm1Pas/m1Pas mice. [28]2. Expose the shaved area to a light source with a wavelength of 400-420 nm. [28]3. The light dose can be varied to induce different levels of phototoxic response.

-

Monitor the mice for signs of phototoxicity, such as erythema and edema, at various time points post-exposure. [28] Therapeutic Evaluation of Afamelanotide:

-

Administer afamelanotide to a group of Fechm1Pas/m1Pas mice prior to light exposure.

-

Include a control group receiving a placebo.

-

Expose both groups to the same dose of light.

-

Assess and compare the severity of the phototoxic response between the afamelanotide-treated and control groups.

Analytical Methodology

Accurate quantification of afamelanotide in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the preferred method for this purpose. [29][30][31]

HPLC-MS/MS Method for Afamelanotide Quantification in Plasma

Sample Preparation:

-

Protein precipitation of plasma samples is a common and effective method for sample clean-up. [30][31] Chromatographic Conditions (Illustrative):

-

Column: C18 reversed-phase column. [32]* Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid. [32]* Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. [30] Validation Parameters:

-

The method should be validated for linearity, accuracy, precision, sensitivity, and selectivity according to regulatory guidelines. [31]

Clinical Significance and Future Directions

Afamelanotide has demonstrated significant clinical benefit for patients with EPP, a condition with no other approved preventative treatments. [5][6]Clinical trials have consistently shown that afamelanotide increases the duration of pain-free sun exposure and improves the quality of life for these individuals. [10][33]Interestingly, studies have shown that while afamelanotide provides symptomatic relief, it does not significantly alter the underlying high levels of erythrocyte protoporphyrin IX. [34][35]This underscores that its mechanism of action is primarily photoprotective through the induction of melanogenesis.

Future research should continue to explore the full spectrum of afamelanotide's activity. Investigating its potential in other photosensitivity disorders and further elucidating the complex interplay of its downstream signaling pathways could open new therapeutic avenues. Additionally, the development of more selective melanocortin receptor agonists may offer improved therapeutic profiles with fewer off-target effects.

Conclusion

Afamelanotide represents a significant advancement in the management of erythropoietic protoporphyria. Its targeted action on the melanocortin-1 receptor and the subsequent activation of the melanogenesis pathway provide a clear and effective mechanism for photoprotection. This guide has provided a detailed overview of the molecular targets, signaling pathways, and essential experimental protocols for the study of afamelanotide. It is hoped that this comprehensive resource will serve as a valuable tool for researchers and clinicians working to further understand and expand the therapeutic applications of this important molecule.

References

-

Blood. (2022, November 15). Clinical Experience with Afamelanotide for the Protoporphyrias in the United States. American Society of Hematology. Retrieved from [Link]

-

Minder, E. I., Schneider-Yin, X., Steurer-Hartmann, C., & Barman-Aksoezen, J. (2023). Afamelanotide Is Associated with Dose-Dependent Protective Effect from Liver Damage Related to Erythropoietic Protoporphyria. Journal of Clinical Medicine, 12(8), 2888. Retrieved from [Link]

-

Wensink, D., Wagenmakers, M. A. E. M., van der Meijden, M. G. C., Lyoumi, S., & van der Vleugel, L. M. (2025, March 13). German Cohort Observational Study to Investigate the Short‐ and Long‐Term Safety and Clinical Effectiveness of Afamelanotide 16 mg (SCENESSE) in Patients With Erythropoietic Protoporphyria (EPP). British Journal of Dermatology. Retrieved from [Link]

-

Biolcati, G., Marchesini, E., Sorge, F., Barbieri, L., Schneider-Yin, X., & Minder, E. I. (2015). Long-term observational study of afamelanotide in 115 patients with erythropoietic protoporphyria. British Journal of Dermatology, 172(6), 1601–1614. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Phase III Confirmatory Study in Erythropoietic Protoporphyria. U.S. National Library of Medicine. Retrieved from [Link]

-

PerkinElmer. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. Retrieved from [Link]

-

Clinuvel Pharmaceuticals. (n.d.). Clinuvel demonstrates positive treatment effect of afamelanotide in US Phase II study. Clinuvel. Retrieved from [Link]

-

Lee, E. J., & Bae, S. Y. (2022). Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling. Plants, 11(5), 629. Retrieved from [Link]

-

Kim, M. J., Hyun, C. G., & Kim, J. H. (2023). Syringetin Promotes Melanogenesis in B16F10 Cells. International Journal of Molecular Sciences, 24(12), 9993. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

-

Kim, D. S., Kim, S. Y., & Park, K. C. (2018). Enhancement of Melanin Synthesis by the Branch Extracts of Vaccinium oldhamii through Activating Tyrosinase Activity in B16F10 Melanoma Cells. Korean Journal of Plant Resources, 31(5), 484-490. Retrieved from [Link]

-

Minder, E. I., Barman-Aksoezen, J., & Schneider-Yin, X. (2023). Afamelanotide Is Associated with Dose-Dependent Protective Effect from Liver Damage Related to Erythropoietic Protoporphyria. Journal of Clinical Medicine, 12(8), 2888. Retrieved from [Link]

-

Winder, M., et al. (2024). Afamelanotide for Treatment of the Protoporphyrias: Impact on Quality of Life and Laboratory Parameters in a US Cohort. Life, 14(5), 689. Retrieved from [Link]

-

Winder, M., et al. (2024). Afamelanotide for Treatment of the Protoporphyrias: Impact on Quality of Life and Laboratory Parameters in a US Cohort. Life, 14(5), 689. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). afamelanotide activity data. Retrieved from [Link]

-

Experimental and Therapeutic Medicine. (2025, June 6). Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism. Spandidos Publications. Retrieved from [Link]

-

Harms, J., et al. (2021). Afamelanotide for prevention of phototoxicity in erythropoietic protoporphyria. Expert Opinion on Orphan Drugs, 9(3-4), 59-71. Retrieved from [Link]

-

European Medicines Agency. (2014, October 23). Scenesse EPAR assessment report. Retrieved from [Link]

-

Mun, Y., Kim, W., & Shin, D. (2023). Melanocortin 1 Receptor (MC1R): Potentials as Therapeutic Targets. Preprints.org. Retrieved from [Link]

-

ResearchGate. (n.d.). Binding affinities (Ki) of MT-7117 (Dersimelagon). Retrieved from [Link]

-

BindingDB. (2016, September 20). Ki Summary. Retrieved from [Link]

-

Yu, J., et al. (2022). Structural insights into ligand recognition and activation of the melanocortin-4 receptor. Nature Communications, 13(1), 1-13. Retrieved from [Link]

-

Holder, J. R., et al. (2014). Design of MC1R Selective γ-MSH Analogues with Canonical Amino Acids Leads to Potency and Pigmentation. ACS medicinal chemistry letters, 5(10), 1140-1145. Retrieved from [Link]

-

Hemesath, T. J., et al. (1998). MAP kinase links the transcription factor Microphthalmia to c-Kit signalling in melanocytes. Nature, 391(6664), 298-301. Retrieved from [Link]

-

Jayasundara, C. T., et al. (2014). Development of melanoma-targeted polymer micelles by conjugation of a Melanocortin 1 Receptor (MC1R) specific ligand. Journal of visualized experiments: JoVE, (89), e51731. Retrieved from [Link]

-

To-Figueras, J., et al. (2014). Modeling the ferrochelatase c.315-48C modifier mutation for erythropoietic protoporphyria (EPP) in mice. Disease models & mechanisms, 7(8), 1015-1023. Retrieved from [Link]

-

ResearchGate. (n.d.). Main signaling pathways involved in melanogenesis regulation. Retrieved from [Link]

-

del Olmo-Aguado, S., et al. (2021). Animal Models of LED-Induced Phototoxicity. Short- and Long-Term In Vivo and Ex Vivo Retinal Alterations. International journal of molecular sciences, 22(16), 8887. Retrieved from [Link]

-

ResearchGate. (n.d.). Ferrochelatase activities and protoporphyrin levels of normal and Fech.... Retrieved from [Link]

-

Wu, X., et al. (2000). c-Kit triggers dual phosphorylations, which couple activation and degradation of the essential melanocyte factor Mi. Genes & development, 14(3), 301-312. Retrieved from [Link]

-

Natarajan, S., et al. (2021). Retinal Phenotyping of Ferrochelatase Mutant Mice Reveals Protoporphyrin Accumulation and Reduced Neovascular Response. Investigative ophthalmology & visual science, 62(2), 24. Retrieved from [Link]

-

Natarajan, S., et al. (2021). Retinal Phenotyping of Ferrochelatase Mutant Mice Reveals Protoporphyrin Accumulation and Reduced Neovascular Response. Investigative ophthalmology & visual science, 62(2), 24. Retrieved from [Link]

-

Johannessen, C. M., et al. (2013). A melanocyte lineage program confers resistance to MAP kinase pathway inhibition. Nature, 504(7478), 138-142. Retrieved from [Link]

-

ResearchGate. (n.d.). Interactions of Afamelanotide (Melanotan I) with MC1R domains. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2019, August 10). 210797Orig1s000. Retrieved from [Link]

-

D'Mello, S. A., et al. (2016). Signaling Pathways in Melanogenesis. International journal of molecular sciences, 17(7), 1144. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Validation of an HPLC/MS/MS Method for the Determination of Sufentanil and Morphine in Human Plasma. Retrieved from [Link]

-

Minder, E. I. (2017). Pharmacokinetics and Pharmacodynamics of Afamelanotide and its Clinical Use in Treating Dermatologic Disorders. Clinical pharmacokinetics, 56(8), 815-823. Retrieved from [Link]

-

Journal of Applied Bioanalysis. (n.d.). Validation Of A Robust And High Throughput Hplc Ms Ms Method To Determine Amantadine Levels In Human Plasma. Retrieved from [Link]

Sources

- 1. c-Kit triggers dual phosphorylations, which couple activation and degradation of the essential melanocyte factor Mi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. German Cohort Observational Study to Investigate the Short‐ and Long‐Term Safety and Clinical Effectiveness of Afamelanotide 16 mg (SCENESSE) in Patients With Erythropoietic Protoporphyria (EPP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nice.org.uk [nice.org.uk]

- 6. cosmobio.co.jp [cosmobio.co.jp]

- 7. nice.org.uk [nice.org.uk]

- 8. How to run a cAMP HTRF assay | Revvity [revvity.com]

- 9. academic.oup.com [academic.oup.com]

- 10. clinuvel.com [clinuvel.com]

- 11. researchgate.net [researchgate.net]

- 12. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAP kinase links the transcription factor Microphthalmia to c-Kit signalling in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. afamelanotide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. Ki Summary [bindingdb.org]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Enhancement of Melanin Synthesis by the Branch Extracts of Vaccinium oldhamii through Activating Tyrosinase Activity in B16F10 Melanoma Cells [kjpr.kr]

- 24. Biomedical Reports [spandidos-publications.com]

- 25. researchgate.net [researchgate.net]

- 26. iovs.arvojournals.org [iovs.arvojournals.org]

- 27. Retinal Phenotyping of Ferrochelatase Mutant Mice Reveals Protoporphyrin Accumulation and Reduced Neovascular Response - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Modeling the ferrochelatase c.315-48C modifier mutation for erythropoietic protoporphyria (EPP) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. accessdata.fda.gov [accessdata.fda.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 32. researchgate.net [researchgate.net]

- 33. ClinicalTrials.gov [clinicaltrials.gov]

- 34. Afamelanotide for Treatment of the Protoporphyrias: Impact on Quality of Life and Laboratory Parameters in a US Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Afamelanotide for Treatment of the Protoporphyrias: Impact on Quality of Life and Laboratory Parameters in a US Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Lithium Chloride (UNII-LIQ3C1D1H4): A Technical Overview for Researchers

This guide provides an in-depth technical overview of the therapeutic potential of Lithium Chloride (UNII-LIQ3C1D1H4), a simple inorganic salt with a remarkably broad spectrum of biological activities. For decades, lithium has been a cornerstone in the treatment of bipolar disorder, but a growing body of evidence reveals its promise in a range of other debilitating conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[1][2][3][4] This document will delve into the core mechanisms of action, present key experimental findings, and provide practical insights for researchers and drug development professionals exploring the diverse therapeutic applications of this multifaceted compound.

Core Mechanism of Action: The Inhibition of Glycogen Synthase Kinase 3 (GSK-3)

The primary molecular target responsible for many of lithium's therapeutic effects is Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes.[5][6][7][8] Lithium inhibits GSK-3 through both direct and indirect mechanisms.

Direct Inhibition: Lithium directly competes with magnesium ions (Mg2+), which are essential cofactors for GSK-3's enzymatic activity.[6][7][8] This competitive inhibition reduces the kinase's ability to phosphorylate its numerous downstream substrates.

Indirect Inhibition: Lithium can also indirectly inhibit GSK-3 by modulating upstream signaling pathways. One key mechanism involves the activation of the Akt/protein kinase B pathway, which leads to the inhibitory phosphorylation of GSK-3 at Serine 9 (for GSK-3β) and Serine 21 (for GSK-3α).[6][9] Furthermore, lithium has been shown to disrupt a protein complex involving β-arrestin 2, Akt, and protein phosphatase 2A (PP2A), leading to increased Akt activity and subsequent GSK-3 inhibition.[5][6]

The inhibition of GSK-3 by lithium has far-reaching consequences, as GSK-3 is a key regulator of numerous signaling pathways, including those involved in cell proliferation, apoptosis, inflammation, and neuronal function.

Caption: Mechanism of Lithium Chloride action via GSK-3 inhibition.

Therapeutic Applications

Bipolar Disorder and Mood Stabilization

Lithium is the long-standing gold standard for the treatment of bipolar disorder, effectively managing acute manic episodes and preventing their recurrence.[1][2][10][11] Its mood-stabilizing effects are attributed to a combination of mechanisms, including the modulation of neurotransmitter systems. Lithium reduces excitatory neurotransmission involving dopamine and glutamate while enhancing inhibitory GABAergic neurotransmission.[1][12] Furthermore, its neuroprotective and neurotrophic effects, mediated in part by GSK-3 inhibition, may contribute to the long-term structural and functional integrity of brain regions involved in mood regulation.[4][12]

Neurodegenerative Diseases

A compelling body of preclinical evidence suggests that lithium chloride holds significant therapeutic potential for a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1][3] Its neuroprotective effects are multifaceted and stem from its ability to:

-

Inhibit Tau Hyperphosphorylation: In Alzheimer's disease, the hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles. By inhibiting GSK-3β, a primary tau kinase, lithium reduces tau phosphorylation and the formation of these pathological aggregates.[9]

-

Reduce Amyloid-β Production: Lithium has been shown to decrease the production of amyloid-β peptides, the main component of senile plaques in Alzheimer's disease, through the inhibition of GSK-3.[9]

-

Protect Against Excitotoxicity: Lithium protects neurons from glutamate-induced excitotoxicity, a common pathological mechanism in many neurodegenerative conditions, by inhibiting N-methyl-d-aspartate (NMDA) receptor-mediated calcium influx.[13]

-

Promote Autophagy: Lithium can induce autophagy, a cellular process responsible for clearing aggregated proteins, which is beneficial in proteinopathies like Huntington's and Parkinson's diseases.[14]

-

Reduce Oxidative Stress and Inflammation: Lithium exhibits antioxidant and anti-inflammatory properties within the central nervous system, mitigating neuronal damage.[3]

A study in a rat model of Parkinson's disease demonstrated that lithium chloride rescued dopaminergic neurons, improved behavioral deficits, and reduced oxidative stress and DNA damage.[15]

Anti-inflammatory Effects

Lithium chloride has demonstrated potent anti-inflammatory properties in various models. It can suppress the activation of microglia, the primary immune cells of the central nervous system, and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[16][17][18][19] Conversely, it can enhance the production of the anti-inflammatory cytokine IL-10.[17] This immunomodulatory effect is largely mediated by the inhibition of the NF-κB signaling pathway, downstream of GSK-3.[16][18][19] These properties suggest its potential use in treating inflammatory conditions, including neuroinflammatory diseases and even osteoarthritis.[20] In a mouse model of endotoxin-induced uveitis, lithium chloride was shown to reduce inflammatory cell infiltration and the expression of pro-inflammatory cytokines in the retina.[18]

Antiviral Activity

In vitro studies have revealed that lithium chloride possesses antiviral activity against a broad range of DNA and RNA viruses.[21][22][23][24] The proposed mechanisms of its antiviral action include the inhibition of viral replication at early stages and the modulation of host cellular processes that are essential for viral propagation.[21][24][25] For instance, lithium has been shown to inhibit the replication of herpes simplex virus, measles virus, and several coronaviruses, including transmissible gastroenteritis virus (TGEV) and porcine deltacoronavirus (PDCoV).[21][22][24]

Anticancer Potential

The role of lithium in cancer is complex and appears to be concentration-dependent.[26][27] At high concentrations (typically >10 mM), lithium has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[27][28][29][30] The anticancer mechanisms are linked to its ability to:

-

Induce Cell Cycle Arrest: Lithium can cause cell cycle arrest, particularly at the G2/M phase, in cancer cells.[28][29][30]

-

Promote Apoptosis: It can trigger programmed cell death through various pathways, including the activation of endoplasmic reticulum stress.[29]

-

Inhibit Pro-survival Pathways: Through GSK-3 inhibition, lithium can modulate pathways like Wnt/β-catenin, which are often dysregulated in cancer.[28]

In a study on pancreatic cancer cells, lithium chloride was found to inhibit proliferation, induce G2/M phase arrest, and activate apoptosis by triggering endoplasmic reticulum stress.[29] However, it is crucial to note that some studies suggest a biphasic effect, where low concentrations of lithium might promote the self-renewal of certain cancer stem cells.[26]

Quantitative Data Summary

| Therapeutic Area | Model System | Lithium Chloride Concentration/Dose | Key Finding | Reference |

| Neurodegeneration | SCA3 Drosophila Model | Chronic treatment | Alleviated locomotor disability and extended lifespan | [14] |

| Rotenone-induced Parkinson's rat model | 60 mg/kg b.w. (oral) | Rescued dopaminergic neurons and improved behavioral deficits | [15] | |

| Anti-inflammation | LPS-induced retinal injury in mice | Intraperitoneal injection | Reduced inflammatory infiltrating cells and pro-inflammatory cytokine expression | [16][18][19] |

| LPS-stimulated primary retinal microglia | 0.5, 1, or 2 mM | Dose-dependently inhibited iNOS mRNA expression | [16] | |

| Antiviral | Feline Calicivirus (FCV) in CRFK cells | Dose-dependent | Effectively suppressed viral replication | [21][25] |

| Porcine Deltacoronavirus (PDCoV) in LLC-PK1 cells | 10–60 mM | Significantly inhibited viral replication | [21][24] | |

| Anticancer | Pancreatic cancer cell lines (CFPAC-1, PSN-1) | 20 mM | Induced G2/M phase arrest and apoptosis | [29] |

| A549 lung cancer cells | 5-100 mM | Dose-dependent decrease in cell viability | [30] |

Experimental Protocols

In Vitro Anti-inflammatory Assay in Microglia

Objective: To assess the anti-inflammatory effects of lithium chloride on lipopolysaccharide (LPS)-stimulated primary retinal microglia.

Methodology:

-

Cell Culture: Isolate and culture primary retinal microglia from neonatal rats.

-

Pre-treatment: Pre-treat the microglial cells with varying concentrations of lithium chloride (e.g., 0, 0.5, 1, and 2 mM) for 30 minutes.

-

Stimulation: Activate the microglia by adding 20 ng/mL of LPS to the culture medium.

-

Incubation: Incubate the cells for a specified period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

-

Analysis of Pro-inflammatory Markers:

-

RT-qPCR: Extract total RNA and perform quantitative real-time PCR to measure the mRNA expression levels of pro-inflammatory genes such as iNOS, TNF-α, and IL-6.

-

Western Blot: Lyse the cells and perform western blot analysis to determine the protein levels of iNOS, TNF-α, and IL-6.

-

Immunofluorescence: Fix the cells and perform immunofluorescence staining to visualize microglial activation markers (e.g., Iba1) and the nuclear translocation of NF-κB.

-

Source: Adapted from Li et al., 2023.[16]

In Vivo Neuroprotection Assay in a Parkinson's Disease Model

Objective: To evaluate the neuroprotective efficacy of lithium chloride in a rotenone-induced rat model of Parkinson's disease.

Methodology:

-

Animal Model: Use male Sprague Dawley rats.

-

Grouping: Divide the rats into four groups: control, rotenone-treated, rotenone and lithium chloride-treated, and lithium chloride-treated.

-

Drug Administration:

-

Administer rotenone (2 mg/kg b.w.) subcutaneously five times a week for 5 weeks to the rotenone and rotenone + lithium chloride groups.

-

Administer lithium chloride (60 mg/kg b.w.) orally five times a week for 5 weeks to the lithium chloride and rotenone + lithium chloride groups.

-

-

Behavioral Testing: At the end of the treatment period, perform behavioral tests to assess motor function (e.g., rotarod test, open field test).

-

Biochemical Analysis: Euthanize the animals and collect brain tissue (substantia nigra and striatum). Homogenize the tissue and perform biochemical assays to measure markers of oxidative stress (e.g., catalase, superoxide dismutase, glutathione, malondialdehyde).

-

Histopathological and Immunohistochemical Analysis:

-

Perform histopathology on brain sections to assess neuronal loss in the substantia nigra.

-

Conduct immunohistochemistry to evaluate the staining intensity of tyrosine hydroxylase (a marker for dopaminergic neurons) in the striatum.

-

Source: Adapted from Allam et al., 2025.[15]

In Vitro Anticancer Assay in Pancreatic Cancer Cells

Objective: To determine the effect of lithium chloride on the proliferation and apoptosis of pancreatic cancer cells.

Methodology:

-

Cell Culture: Culture human pancreatic cancer cell lines (e.g., CFPAC-1, PSN-1).

-

Cell Viability Assay (MTT):

-

Seed the cells in a 96-well plate.

-

Treat the cells with various concentrations of lithium chloride (e.g., 0, 10, 20, 40, 80 mM) for 24, 48, or 72 hours.

-

Perform an MTT assay to assess cell viability.

-

-

Colony Formation Assay:

-

Seed a low density of cells in a 6-well plate.

-

Treat the cells with lithium chloride for a prolonged period (e.g., 10-14 days).

-

Stain the colonies with crystal violet and count them to assess the long-term proliferative capacity.

-

-

Cell Cycle Analysis:

-

Treat the cells with lithium chloride for 24 hours.

-

Fix the cells, stain them with propidium iodide (PI), and analyze the cell cycle distribution using flow cytometry.

-

-

Apoptosis Assay:

-

Treat the cells with lithium chloride for 24 or 48 hours.

-

Stain the cells with Annexin V-FITC and PI and analyze the percentage of apoptotic cells using flow cytometry.

-

Perform western blot analysis for apoptosis-related proteins (e.g., cleaved PARP, cleaved caspase-3, Bax, Bcl-2).

-

Source: Adapted from Wang et al., 2023.[29]

Sources

- 1. Lithium (medication) - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. The role of lithium in the treatment of bipolar disorder: convergent evidence for neurotrophic effects as a unifying hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]

- 6. Frontiers | Inhibition of GSK3 by lithium, from single molecules to signaling networks [frontiersin.org]

- 7. portlandpress.com [portlandpress.com]

- 8. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Lithium: MedlinePlus Drug Information [medlineplus.gov]

- 12. Potential mechanisms of action of lithium in bipolar disorder. Current understanding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Lithium chloride alleviates neurodegeneration partly by inhibiting activity of GSK3β in a SCA3 Drosophila model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Lithium Chloride Exerts Anti-Inflammatory and Neuroprotective Effects by Inhibiting Microglial Activation in LPS-Induced Retinal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. Lithium Chloride Exerts Anti-Inflammatory and Neuroprotective Effects by Inhibiting Microglial Activation in LPS-Induced Retinal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ptproductsonline.com [ptproductsonline.com]

- 21. d-nb.info [d-nb.info]

- 22. Antiviral effect of lithium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. imrpress.com [imrpress.com]

- 24. Antiviral Effect of Lithium Chloride and Diammonium Glycyrrhizinate on Porcine Deltacoronavirus In Vitro | MDPI [mdpi.com]

- 25. Antiviral effect of lithium chloride on feline calicivirus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Oncology Letters [spandidos-publications.com]

- 27. Lithium in Cancer Therapy: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. encyclopedia.pub [encyclopedia.pub]

- 29. Lithium chloride induces apoptosis by activating endoplasmic reticulum stress in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

Methodological & Application

Determining the Solubility of Small Molecule Compounds: A Practical Guide for DMSO and Water

Introduction

The determination of a compound's solubility in various solvents is a cornerstone of early-stage drug discovery and development. This critical physicochemical parameter influences a multitude of downstream applications, including formulation development, assay design, and the interpretation of biological data. This document provides a comprehensive guide to determining the solubility of a test compound, herein referred to as "Compound X," in two of the most commonly used solvents in the pharmaceutical sciences: dimethyl sulfoxide (DMSO) and water.

It is important to note that the specific compound identifier UNII-LIQ3C1D1H4 did not correspond to a publicly available chemical structure or associated solubility data at the time of this writing. The Unique Ingredient Identifier (UNII) system, managed by the U.S. Food and Drug Administration (FDA), provides a non-proprietary, unique identifier for substances. However, without the corresponding chemical information for this compound, a specific analysis of its solubility is not possible. Therefore, this guide will present a universally applicable set of protocols and best practices for assessing the solubility of any given small molecule compound.

The Scientific Rationale: Why Solubility Matters

A compound's solubility, defined as the maximum concentration that can be dissolved in a given solvent to form a stable solution, is dictated by its molecular structure and the physicochemical properties of both the solute and the solvent. In drug discovery, poor aqueous solubility can lead to erratic absorption, low bioavailability, and ultimately, the failure of a promising therapeutic candidate. Conversely, high solubility in an organic solvent like DMSO is essential for creating concentrated stock solutions for high-throughput screening and other in vitro assays.

This guide will focus on the thermodynamic solubility, which represents the true equilibrium solubility of a compound. This is distinct from kinetic solubility, which is often measured in high-throughput settings and can be influenced by the rate of dissolution and precipitation.

Experimental Protocols

The following protocols outline the steps for determining the thermodynamic solubility of "Compound X" in both DMSO and water.

Protocol 1: Thermodynamic Solubility of Compound X in DMSO

This protocol employs the common "shake-flask" method, a gold-standard technique for determining thermodynamic solubility.

Materials:

-

Compound X (powder form)

-

Anhydrous DMSO (≥99.9%)

-

2.0 mL microcentrifuge tubes

-

Vortex mixer

-

Thermomixer or incubator capable of maintaining 25°C

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector

-

Calibrated analytical balance

-

Pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh out an excess amount of Compound X (e.g., 5-10 mg) into a 2.0 mL microcentrifuge tube. The goal is to have undissolved solid remaining at equilibrium.

-

Add a precise volume of DMSO (e.g., 1.0 mL) to the tube.

-

-

Equilibration:

-

Vortex the tube vigorously for 1 minute to facilitate initial dissolution.

-

Place the tube in a thermomixer or incubator set at 25°C and shake for 24-48 hours. This extended incubation ensures that the solution reaches thermodynamic equilibrium.

-

-

Phase Separation:

-

After equilibration, centrifuge the tube at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

Perform a serial dilution of the supernatant with DMSO to bring the concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a standard curve of Compound X of known concentrations in DMSO.

-

Inject the diluted supernatant and the standards onto the HPLC system.

-

Determine the concentration of Compound X in the diluted sample by comparing its peak area to the standard curve.

-

Calculate the original concentration in the undissolved sample, which represents the thermodynamic solubility in DMSO.

-

Protocol 2: Thermodynamic Aqueous Solubility of Compound X

This protocol is similar to the DMSO solubility determination but requires careful attention to pH control, as the ionization state of a compound can significantly impact its aqueous solubility.

Materials:

-

Compound X (powder form)

-

Phosphate-buffered saline (PBS), pH 7.4

-

2.0 mL microcentrifuge tubes

-

Vortex mixer

-

Thermomixer or incubator capable of maintaining 25°C

-

HPLC system

-

Calibrated analytical balance

-

Pipettes

-

pH meter

Procedure:

-

Preparation of Supersaturated Solutions:

-

Weigh out an excess amount of Compound X into a microcentrifuge tube.

-

Add a precise volume of PBS (pH 7.4).

-

-

Equilibration:

-

Vortex the tube for 1 minute.

-

Incubate at 25°C with shaking for 24-48 hours.

-

-

Phase Separation:

-

Centrifuge at high speed to pellet the undissolved solid.

-

-

Sample Preparation and Analysis:

-

Collect the supernatant and prepare serial dilutions with PBS.

-

Analyze the samples by HPLC against a standard curve prepared in a solvent compatible with the mobile phase (e.g., a small amount of DMSO in the initial stock, diluted with the mobile phase).

-

Calculate the aqueous solubility.

-

-

pH Verification:

-

Measure the pH of the final saturated solution to ensure it has not significantly changed during the experiment.

-

Data Presentation and Interpretation

The results of the solubility experiments should be presented clearly and concisely.

Table 1: Solubility of Compound X in DMSO and Water

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| DMSO | 25 | Insert Value | Insert Value |

| PBS (pH 7.4) | 25 | Insert Value | Insert Value |

The interpretation of these results will guide subsequent experimental design. For instance, a high solubility in DMSO confirms its suitability as a solvent for stock solutions, while the aqueous solubility will inform the maximum achievable concentration in biological assays and the potential need for formulation strategies to improve bioavailability.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for determining solubility.

Caption: Workflow for DMSO Solubility Determination.

Caption: Workflow for Aqueous Solubility Determination.

Conclusion

The protocols detailed in this application note provide a robust framework for determining the thermodynamic solubility of a small molecule compound in both DMSO and water. By understanding and meticulously executing these fundamental procedures, researchers can generate high-quality, reliable data that is essential for advancing drug discovery and development projects. While the specific solubility of the substance corresponding to this compound remains undetermined due to a lack of public information, the principles and practices outlined here are universally applicable and will empower scientists to characterize their compounds of interest with confidence.

References

-

U.S. Food and Drug Administration. (2023). UNIIs, Preferred Substance Names, and their Identified Synonyms. FDA.gov. [Link]

Technical Application Note: In Vivo Optimization of Unii-liq3C1D1H4 (Venetoclax)

Executive Summary & Compound Identity

Unii-liq3C1D1H4 is the unique ingredient identifier (UNII) for Venetoclax (ABT-199), a highly selective, orally bioavailable small-molecule inhibitor of BCL-2.[1] Unlike its predecessor Navitoclax (ABT-263), Venetoclax spares BCL-xL, thereby avoiding severe thrombocytopenia, a dose-limiting toxicity in earlier BH3 mimetics.[1]

This guide details the critical formulation strategies required for in vivo efficacy. Venetoclax is a BCS Class IV compound (low solubility, low permeability).[1] Standard aqueous preparations will fail to achieve therapeutic plasma exposure. This protocol provides the industry-standard lipid-based formulation to ensure bioavailability in murine xenograft models.[1]

Mechanism of Action (MOA)